Pentigetide
Overview
Description
The compound “HEPP” refers to a specific chemical entity that has garnered attention in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of HEPP involves several synthetic routes, each with specific reaction conditions. One common method involves the reaction of N,N′,N,′′N′′′-tetralithiated tetraamines with GeCl2·1,4-dioxane or by direct transamination reaction between tetraamines and Ge[N(SiMe3)2]2 . This method yields bis(benzimidazoline-2-germylene)s, which can be further processed to obtain HEPP.
Industrial Production Methods: In industrial settings, the production of HEPP may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as X-ray diffraction analysis and vibrational spectroscopy, helps in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions: HEPP undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Fischer–Hepp rearrangement, where an aromatic N-nitroso or secondary nitrosamine converts to a carbon nitroso compound . This rearrangement is typically catalyzed by hydrochloric acid and involves an intramolecular mechanism .
Common Reagents and Conditions: Common reagents used in the reactions of HEPP include hydrochloric acid, halide ions (Cl⁻, Br⁻, I⁻), and sulfuric acid. The reaction conditions often involve specific temperatures and solvent systems to achieve the desired products .
Major Products Formed: The major products formed from the reactions of HEPP include nitroso compounds, which are valuable intermediates in organic synthesis. These products have applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
HEPP has a wide range of scientific research applications. In chemistry, it is used as a ligand in transition metal complexes for catalysis due to its strong donor ability . In biology and medicine, HEPP’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, HEPP is utilized in the development of advanced materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of HEPP involves its interaction with specific molecular targets and pathways. For instance, in biological systems, HEPP may exert its effects through the inhibition of specific enzymes or modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: HEPP can be compared with other similar compounds, such as N-heterocyclic carbenes and germylenes. These compounds share some structural similarities but differ in their reactivity and applications .
Uniqueness of HEPP: What sets HEPP apart from similar compounds is its unique ability to undergo specific rearrangement reactions, such as the Fischer–Hepp rearrangement, and its strong donor ability in catalysis . These properties make HEPP a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N8O11/c23-10(7-15(32)33)17(36)29-13(9-31)18(37)28-12(8-16(34)35)20(39)30-6-2-4-14(30)19(38)27-11(21(40)41)3-1-5-26-22(24)25/h10-14,31H,1-9,23H2,(H,27,38)(H,28,37)(H,29,36)(H,32,33)(H,34,35)(H,40,41)(H4,24,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIGHIVUUADBZ-PEDHHIEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977675 | |
Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentigetide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62087-72-3 | |
Record name | Pentigetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062087723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[{1-[2-({2-[(2-Amino-3-carboxy-1-hydroxypropylidene)amino]-1,3-dihydroxypropylidene}amino)-3-carboxypropanoyl]pyrrolidin-2-yl}(hydroxy)methylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTIGETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG3J18T1UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pentigetide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 200 °C | |
Record name | Pentigetide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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